molecular formula C6H4NO6S- B1239732 (4-Nitrophenyl) sulfate

(4-Nitrophenyl) sulfate

Cat. No. B1239732
M. Wt: 218.17 g/mol
InChI Key: JBGHTSSFSSUKLR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl sulfate is an aryl sulfate oxoanion resulting from the deprotonation of the sulfooxy group of 4-nitrophenyl hydrogen sulfate. The major microspecies at pH 7.3. It derives from a 4-nitrophenol. It is a conjugate base of a 4-nitrophenyl hydrogen sulfate.

Scientific Research Applications

Ion-Pair HPLC Method for Quantitation

(Almási, Fischer, & Perjési, 2006) explored the use of 4-nitrophenyl sulfate in a high-performance liquid chromatography (HPLC) method for quantifying 4-nitrophenol and its conjugates. This method is significant for investigating drug metabolism under various physiological conditions.

Crystal Structure Analysis

(Brandão et al., 2005) conducted a study on the crystal structure of potassium 4-nitrophenyl sulfate. The research provides insights into the structure-reactivity correlations relevant to sulfate transfer processes.

Formation of Aromatic SAMs on Gold Surfaces

(Houmam et al., 2011) used 4-nitrophenyl sulfenyl chloride, related to 4-nitrophenyl sulfate, for creating self-assembled monolayers (SAMs) on gold surfaces. This application is crucial in material science and nanotechnology.

Study of Caged Protons in Biological Systems

(Barth & Corrie, 2002) characterized a caged proton derivative of 4-nitrophenyl sulfate. This compound is used for inducing pH changes in biological studies, demonstrating its utility in biochemistry.

Sulfhydrolase Activity in Environmental Studies

(King & Klug, 1980) investigated the hydrolysis of p-nitrophenyl sulfate in environmental samples. The study highlights the role of sulfhydrolase activity in ecological research.

Efflux of Sulfate Conjugates in Cellular Studies

(Mitra & Audus, 2010) examined how breast cancer resistance protein and multidrug resistance-associated proteins mediate the efflux of 4-nitrophenyl sulfate in cellular models. This research has implications in pharmacology and toxicology.

Photodegradation of Nitrophenols in Water Treatment

(Ji et al., 2019) studied the sulfate radical-based oxidation of nitrophenols, including 4-nitrophenol. This research is significant for understanding the chemical processes in water treatment technologies.

properties

IUPAC Name

(4-nitrophenyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,10,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGHTSSFSSUKLR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NO6S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrophenyl) sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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